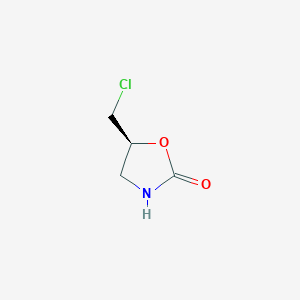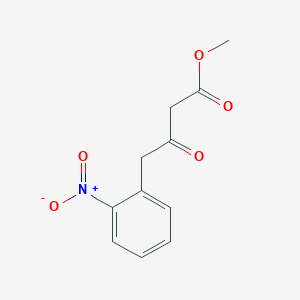
Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Overview
Description
Methyl 4-(2-nitrophenyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C11H11NO5 and its molecular weight is 237.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Growth Regulation in Plants
Methyl 4-(2-nitrophenyl)-3-oxobutanoate has been explored for its growth-regulating activity in plants. Stanchev et al. (2010) investigated the effect of similar 4-hydroxycoumarin derivatives on nitrogen-fixing soybean plants. These compounds, including ones structurally related to this compound, showed growth-regulating activity in a concentration-dependent manner. The study provided insights into how these compounds can influence plant biomass, nodule number, and nitrogenase activity (Stanchev et al., 2010).
Antioxidant Properties
Another significant application is in the field of antioxidants. A study by Stanchev et al. (2009) measured the antioxidant activity of four 4-hydroxycoumarin derivatives closely related to this compound. They used an in vitro model and found that one of the compounds exhibited substantial scavenger activity, highlighting the potential antioxidant properties of these derivatives (Stanchev et al., 2009).
Chemical Structure and Synthesis
The chemical structure and synthesis processes of this compound and related compounds have been a subject of research. Wardell et al. (2007) explored the molecular structure of derivatives formed from methyl 3-oxobutanoate and arylhydrazines, providing a deeper understanding of the molecular and electronic structures of these compounds (Wardell et al., 2007).
Biodegradation and Environmental Implications
The compound has also been studied in the context of environmental science. Bhushan et al. (2000) investigated the biodegradation of 3-methyl-4-nitrophenol, a structurally related compound, by a specific strain of Ralstonia. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Bhushan et al., 2000).
Molecular and Crystal Structure Analysis
Maru and Shah (2013) conducted a study focusing on the synthesis and molecular crystal structure of a compound derived from methyl 3-oxobutanoate. Their research provides valuable insights into the crystallography and molecular structure of such compounds, which is essential for understanding their chemical behavior and potential applications (Maru & Shah, 2013).
Properties
IUPAC Name |
methyl 4-(2-nitrophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-17-11(14)7-9(13)6-8-4-2-3-5-10(8)12(15)16/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOOUTARLRWKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




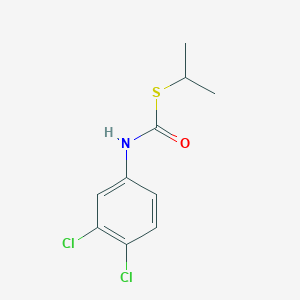
![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)

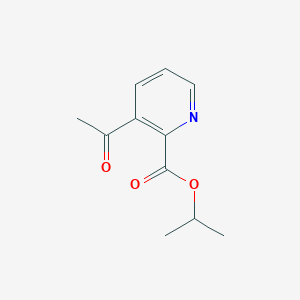


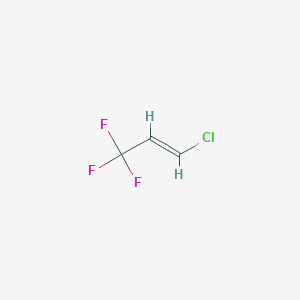


![N-[3-(Trifluoromethyl)benzyl]ethylamine](/img/structure/B177673.png)
![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)
